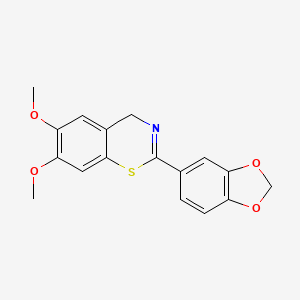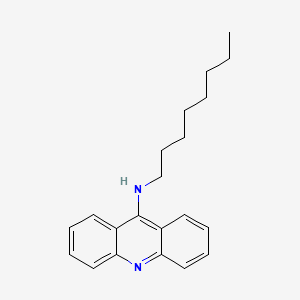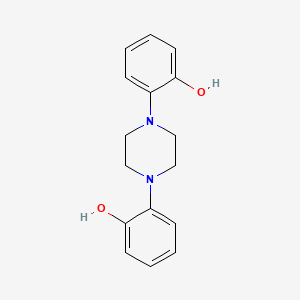![molecular formula C11H23N3 B14322987 1-Methyl-4-[(1-methylpyrrolidin-2-yl)methyl]piperazine CAS No. 100535-85-1](/img/structure/B14322987.png)
1-Methyl-4-[(1-methylpyrrolidin-2-yl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-[(1-methylpyrrolidin-2-yl)methyl]piperazine is a heterocyclic organic compound that features both piperazine and pyrrolidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Méthodes De Préparation
The synthesis of 1-Methyl-4-[(1-methylpyrrolidin-2-yl)methyl]piperazine typically involves multi-step organic reactions. One common synthetic route starts with the protection of L-proline, followed by reduction to a chiral amino alcohol. Subsequent steps include Swern oxidation, Wittig reaction, and decarboxylative condensation . Industrial production methods often utilize similar synthetic strategies but are optimized for higher yields and scalability.
Analyse Des Réactions Chimiques
1-Methyl-4-[(1-methylpyrrolidin-2-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the piperazine ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Methyl-4-[(1-methylpyrrolidin-2-yl)methyl]piperazine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: This compound is used in studies involving neurotransmitter systems due to its structural similarity to certain bioactive molecules.
Industry: It is utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-[(1-methylpyrrolidin-2-yl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. Detailed studies on its mechanism are ongoing, but it is known to influence neurotransmitter systems .
Comparaison Avec Des Composés Similaires
1-Methyl-4-[(1-methylpyrrolidin-2-yl)methyl]piperazine can be compared to other similar compounds, such as:
The uniqueness of this compound lies in its dual ring structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
100535-85-1 |
|---|---|
Formule moléculaire |
C11H23N3 |
Poids moléculaire |
197.32 g/mol |
Nom IUPAC |
1-methyl-4-[(1-methylpyrrolidin-2-yl)methyl]piperazine |
InChI |
InChI=1S/C11H23N3/c1-12-6-8-14(9-7-12)10-11-4-3-5-13(11)2/h11H,3-10H2,1-2H3 |
Clé InChI |
WVLDFDYSYUGGJP-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CC2CCCN2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-2-[(E)-pyridin-2-yliminomethyl]phenol](/img/structure/B14322908.png)

![Benzothiazolium, 3-methyl-2-[(1-methyl-4(1H)-pyridinylidene)methyl]-](/img/structure/B14322913.png)
![4-[(Naphthalen-2-yl)methyl]-1,1'-biphenyl](/img/structure/B14322914.png)
![6-[(But-3-yn-1-yl)oxy]-N,N-dimethyl-1,2,4,5-tetrazin-3-amine](/img/structure/B14322918.png)




![1-Nitro-6-oxabicyclo[3.1.0]hexane](/img/structure/B14322942.png)


![Diethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate](/img/structure/B14322978.png)
![10-[(Phenanthren-9-yl)oxy]phenanthren-9-ol](/img/structure/B14322984.png)
